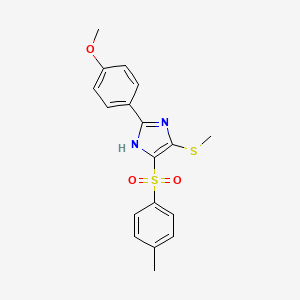

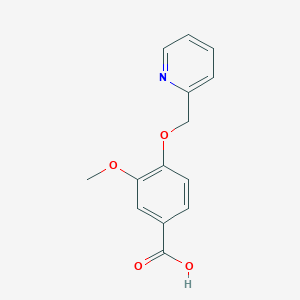

Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate” is a complex organic compound. It is a derivative of furan, which is a heterocyclic compound . It is also related to methyl carbamate, which is the simplest ester of carbamic acid . The compound has a molecular formula of C8H10O3 and a molecular weight of 154.1632 .

Synthesis Analysis

The synthesis of carbamates, such as “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions, short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains carbamate functional groups, which consist of a carbonyl group (C=O) linked to an alkyl group and an amino group .Scientific Research Applications

Combustion and Emissions Characteristics

Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate, related closely to 2-methylfuran (MF) and 2,5-dimethylfuran (DMF) derivatives, shows promising applications in biofuel research due to its potential as a gasoline substitute or additive. Research on DMF and MF has explored their combustion behavior and emissions characteristics, suggesting the potential for similar derivatives to contribute to renewable energy sources. For example, studies have found that DMF and MF blends in spark-ignition engines demonstrate higher in-cylinder peak pressure and temperature, leading to improved engine performance and lower specific fuel consumption compared to ethanol blends. These findings indicate that this compound derivatives could enhance fuel efficiency and reduce emissions in automotive applications (Wei et al., 2014); (Wang et al., 2013).

Selective Toxicity in Pest Control

Research into the selective toxicity of N-substituted biscarbamoyl sulfides, which are chemically related to this compound, has shown effectiveness as selective insecticides. These compounds exhibit high toxicity to insects while being substantially less toxic to mammals. Such characteristics are valuable in developing safer, targeted pest control solutions (Fahmy et al., 1974).

Material Science and Chemistry

In material science, the chemical modification of wood cellulose fibers using derivatives like cellulose methyl carbamate demonstrates innovative approaches to sustainable material development. These modifications can enhance the solubility and processing characteristics of cellulose, facilitating its use in a wide range of applications, from textiles to novel biomaterials (Sirviö & Heiskanen, 2017).

Agricultural Applications

In agriculture, carbamates such as methyl-2-benzimidazole carbamate (MBC) have been utilized for their fungicidal properties to protect crops. Innovations in nano-carrier systems for these compounds, like solid lipid nanoparticles and polymeric nanocapsules, offer improved delivery, reduced environmental impact, and lower toxicity, pointing to the potential for this compound derivatives to contribute to sustainable farming practices (Campos et al., 2015).

properties

IUPAC Name |

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-4-8(7(2)13-6)5-10-9(11)12-3/h4H,5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRSVMIKXPGRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

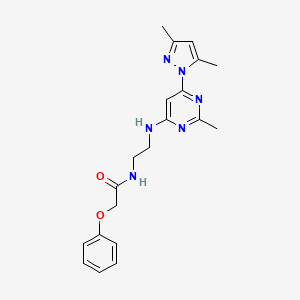

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)

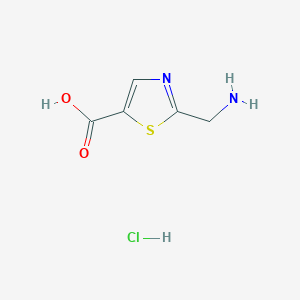

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)

![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)

![4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2859053.png)

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

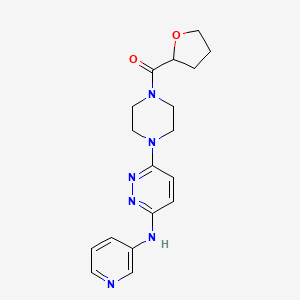

![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)